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molecular formula C12H12F3NO3 B8371507 Benzene, 2-[(4,4-difluorocyclohexyl)oxy]-4-fluoro-1-nitro-

Benzene, 2-[(4,4-difluorocyclohexyl)oxy]-4-fluoro-1-nitro-

Cat. No. B8371507
M. Wt: 275.22 g/mol
InChI Key: RWECXGQDCCSEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754079B2

Procedure details

0.213 g DTAD was added into a solution of 5-fluoro-2-nitro-phenol, 0.105 g 4,4-difluorocyclohexanol, 0.25 g triphenylphospine in 2 ml of anhydrous methylene chloride at rt. The reaction mixture was stirred at rt overnight when TLC analysis indicated the consumption of the 5-Fluoro-2-nitro-phenol. The reaction mixture was diluted with methylene chloride (50 ml) and washed with 10% potassium carbonate solution. The aqueous layer was extracted with methylene chloride (2×25 ml) and the combined organics washed with sodium hydrogecarbonate solution (25 ml). The organic layer was passed through a phase separator and concentrated in vacuo. Purification was achieved by silica gel column chromatography (solvent: 100%→1:1 iso-hexane/EtOAc).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.[F:12][C:13]1([F:20])[CH2:18][CH2:17][CH:16](O)[CH2:15][CH2:14]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[F:12][C:13]1([F:20])[CH2:18][CH2:17][CH:16]([O:8][C:6]2[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=2[N+:9]([O-:11])=[O:10])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
0.105 g
Type
reactant
Smiles
FC1(CCC(CC1)O)F
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight when TLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the consumption of the 5-Fluoro-2-nitro-phenol
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with methylene chloride (50 ml)
WASH
Type
WASH
Details
washed with 10% potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (2×25 ml)
WASH
Type
WASH
Details
the combined organics washed with sodium hydrogecarbonate solution (25 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1(CCC(CC1)OC1=C(C=CC(=C1)F)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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